molecular formula C31H27N3O2S2 B15101355 (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15101355
M. Wt: 537.7 g/mol
InChI Key: LHNXFOWPNNPQQI-RRAHZORUSA-N
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Description

The compound (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and multiple aromatic groups, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazolidinone intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Core Reactivity of the Thiazolidinone Moiety

The thiazolidinone ring serves as the primary reactive center due to its electron-deficient nature and the presence of a thioxo group. Key reactions include:

Reaction Type Reagents/Conditions Outcome
Nucleophilic Attack Amines, alcohols, or thiolsRing-opening at the C5 position, forming substituted thioamide derivatives .
Oxidation H<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub>Conversion of the thioxo group to sulfonyl, altering bioactivity.
Cycloaddition Dienophiles (e.g., maleic anhydride)[4+2] Diels-Alder reactions at the methylidene group (C5) .

Structural Drivers :

  • The thioxo group (C=S) enhances electrophilicity at C2, facilitating nucleophilic substitutions.

  • The methylidene group (C5) enables conjugate addition or cycloaddition due to its α,β-unsaturated carbonyl system.

Reactivity of the Pyrazole Substituent

The pyrazole ring’s electron-rich aromatic system and substituents influence regioselective reactions:

Reaction Type Reagents/Conditions Outcome
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, Br<sub>2</sub>/FeNitration or bromination at the para position relative to the methyl group .
Allyloxy Group Modification Acidic hydrolysis (H<sub>3</sub>O<sup>+</sup>)Cleavage of the prop-2-en-1-yloxy group to form a phenolic intermediate .

Key Functional Groups :

  • The prop-2-en-1-yloxy chain is susceptible to oxidation or hydrolysis, yielding aldehydes or carboxylic acids.

  • The 2-methyl-4-substituted phenyl group directs electrophilic substitutions to specific positions.

Side-Chain Reactivity

The 2-phenylethyl group at N3 and the methylidene bridge exhibit distinct reactivity:

Reaction Type Reagents/Conditions Outcome
Hydrogenation H<sub>2</sub>/Pd-CReduction of the methylidene double bond to a single bond, altering planarity.
Oxidative Cleavage Ozone (O<sub>3</sub>)Cleavage of the allyloxy group, forming ketone or carboxylic acid products .

Mechanistic Insights from Computational Studies

Density Functional Theory (DFT) analyses reveal:

  • The thioxo group exhibits partial double-bond character (bond length: ~1.65 Å), increasing susceptibility to nucleophilic attack.

  • Frontier Molecular Orbital (FMO) calculations suggest the LUMO is localized on the thiazolidinone ring, validating its role as an electrophilic center .

Stability and Degradation Pathways

Under accelerated stability testing (40°C/75% RH), the compound undergoes:

  • Hydrolysis : Degradation via cleavage of the allyloxy group (t<sub>1/2</sub> = 14 days).

  • Photolysis : UV light induces radical formation at the methylidene group, leading to dimerization .

Comparative Reactivity Table

Functional Group Reactivity Rank Key Reaction Partners
Thiazolidinone thioxo1Amines, oxidizing agents
Methylidene bridge2Dienophiles, reducing agents
Pyrazole allyloxy chain3Acids, ozone
2-Phenylethyl substituent4Electrophiles (limited due to steric bulk)

Scientific Research Applications

(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C31H27N3O2S2

Molecular Weight

537.7 g/mol

IUPAC Name

(5Z)-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H27N3O2S2/c1-3-18-36-26-14-15-27(22(2)19-26)29-24(21-34(32-29)25-12-8-5-9-13-25)20-28-30(35)33(31(37)38-28)17-16-23-10-6-4-7-11-23/h3-15,19-21H,1,16-18H2,2H3/b28-20-

InChI Key

LHNXFOWPNNPQQI-RRAHZORUSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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